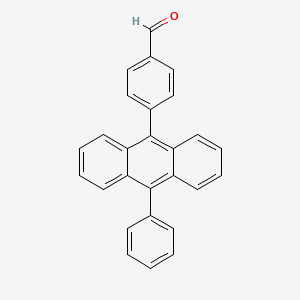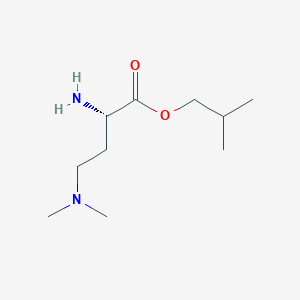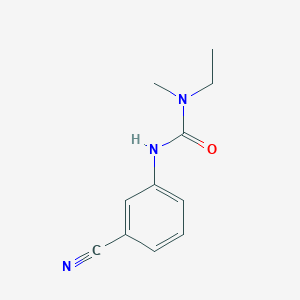
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- is an organic compound belonging to the class of phenylnaphthalenes This compound is characterized by its unique structure, which includes a phenalenone core substituted with a dihydroxyphenyl group and an additional hydroxyl group
Vorbereitungsmethoden
The synthesis of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dihydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antioxidant properties, are of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in these interactions, enhancing the compound’s reactivity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- can be compared with other similar compounds, such as:
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-: Lacks the additional hydroxyl group, which may affect its reactivity and applications.
1H-Phenalen-1-one, 8-(3,4-dimethoxyphenyl)-2-hydroxy-: The methoxy groups can alter the compound’s electronic properties and reactivity.
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-methoxy-: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique features of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-, such as its specific substitution pattern and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
847158-24-1 |
|---|---|
Molekularformel |
C19H12O4 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
8-(3,4-dihydroxyphenyl)-2-hydroxyphenalen-1-one |
InChI |
InChI=1S/C19H12O4/c20-15-5-4-10(8-16(15)21)13-6-11-2-1-3-12-9-17(22)19(23)14(7-13)18(11)12/h1-9,20-22H |
InChI-Schlüssel |
SSVRGFDGBCVDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C=C(C3=O)O)C4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)



![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)



